molecular formula C22H23N3O2S2 B300139 N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B300139
M. Wt: 425.6 g/mol
InChI Key: MMNZYSSLIPWUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. Additionally, it has been proposed that its neuroprotective properties may be attributed to its ability to modulate oxidative stress and inflammation.
Biochemical and physiological effects:
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In terms of its neuroprotective properties, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its potent anti-inflammatory and anti-tumor activities, which make it a valuable tool for studying these diseases in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may hinder its application in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound, particularly with regards to its neuroprotective properties. Furthermore, there is potential for the development of novel therapeutic agents based on the structure of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid with 3-(acetylamino)-2,4-dimethylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. Furthermore, it has been shown to possess promising neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O2S2/c1-14-9-10-18(15(2)21(14)24-16(3)26)11-23-20(27)13-29-22-25-19(12-28-22)17-7-5-4-6-8-17/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

MMNZYSSLIPWUHG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C)NC(=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.